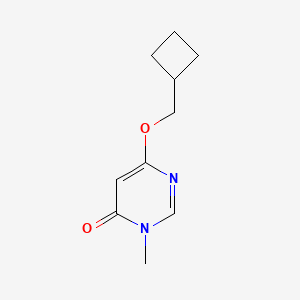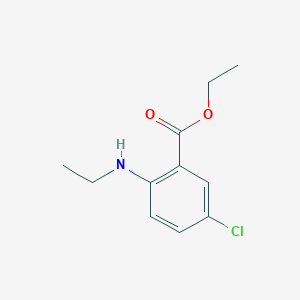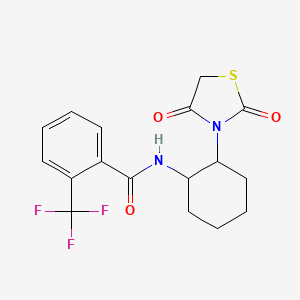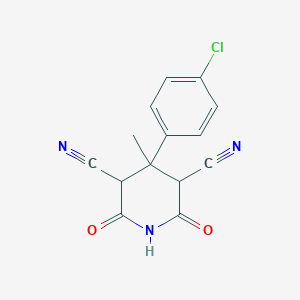
6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide important information about how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Cyclobutyl Derivatives : The synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine involves complex chemical reactions, showcasing the versatility of cyclobutyl derivatives in chemical synthesis. These processes involve reproducible conditions for cycloaddition reactions, leading to derivatives in satisfactory yields, highlighting the potential for creating diverse chemical entities for further research applications (Frieden et al., 1998).
Biological Activities and Applications
Antimicrobial and Antifungal Activities : Dihydropyrimidinone and dihydropyrimidine derivatives exhibit broad biological activities. These compounds have been studied for their antibacterial, antiviral, and anticancer properties. For instance, certain newly synthesized dihydropyridine derivatives displayed potent antibacterial and antifungal activities, indicating their potential use in developing new therapeutic agents (Al-Juboori, 2020).
Anti-Influenza Virus Activity : Novel pyrimidine derivatives have shown promising anti-influenza virus activity, with specific derivatives demonstrating improved antiviral potency. These findings suggest the potential of cyclobutylmethoxy-substituted pyrimidine derivatives in the development of antiviral drugs, particularly for topical treatment of influenza virus infection (Hisaki et al., 1999).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(cyclobutylmethoxy)-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-7-11-9(5-10(12)13)14-6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTAZYDMZIBVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OCC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2425672.png)

![3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2425676.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile](/img/structure/B2425677.png)
![3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2425678.png)


![3-[(4-tert-butylphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2425681.png)
![1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425682.png)

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol](/img/structure/B2425686.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2425690.png)
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-(2-thienyl)acetamide](/img/structure/B2425692.png)